(butan-2-yl)(2-methoxyethyl)amine chemical structure and properties
(butan-2-yl)(2-methoxyethyl)amine chemical structure and properties
Structural Characterization, Synthesis, and Physicochemical Profiling[1][2]
Executive Summary
(Butan-2-yl)(2-methoxyethyl)amine (CAS: 1019499-98-9), also known as N-(2-methoxyethyl)butan-2-amine, is a secondary amine building block increasingly utilized in medicinal chemistry to modulate lipophilicity (LogP) and solubility in drug candidates.[1][2][3][4] Its structure combines a chiral sec-butyl lipophilic anchor with a polar, hemilabile 2-methoxyethyl "tail."[1][2] This specific motif is valuable in fragment-based drug discovery (FBDD) for targeting solvent-exposed pockets in kinases and GPCRs, where the ether oxygen can engage in weak hydrogen bonding or water-bridging interactions.[1][2]
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, robust synthetic protocols, and handling requirements for research applications.[2]
Chemical Identity & Stereochemistry[1][2][3]
The molecule features a single stereogenic center at the C2 position of the butyl chain.[1][2][3] While often supplied as a racemate for initial screening, enantiopure synthesis is critical for late-stage lead optimization.[1][2]
| Parameter | Detail |
| IUPAC Name | N-(2-methoxyethyl)butan-2-amine |
| CAS Number | 1019499-98-9 |
| Molecular Formula | C₇H₁₇NO |
| Molecular Weight | 131.22 g/mol |
| SMILES | CCC(C)NCCOC |
| InChI Key | BXFXGWKIOJCARL-UHFFFAOYSA-N |
| Chirality | Contains one chiral center (R/S enantiomers possible) |
Physicochemical Profile
The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, EPISuite) for missing experimental endpoints.
| Property | Value / Range | Significance |
| Physical State | Colorless to pale yellow liquid | Standard state at STP.[1][2] |
| Boiling Point | 145°C - 150°C (Predicted at 760 mmHg) | Volatile; requires careful rotary evaporation.[1][2] |
| Density | 0.86 ± 0.05 g/cm³ | Less dense than water; floats during extraction.[2] |
| pKa (Conjugate Acid) | ~10.2 (Predicted) | Typical for dialkylamines; protonated at physiological pH.[2] |
| LogP | ~0.95 | Moderate lipophilicity; good membrane permeability.[2] |
| Polar Surface Area (PSA) | 21.26 Ų | Low PSA suggests excellent blood-brain barrier (BBB) penetration potential.[1][2] |
| Solubility | Miscible in EtOH, DMSO, DCM, CHCl₃ | High organic solubility; moderate water solubility due to ether oxygen.[2] |
Synthetic Methodology: Reductive Amination[1][2][5][6][7]
While alkylation (using 2-methoxyethyl bromide) is possible, it is prone to over-alkylation (quaternization).[1][2] The industry-standard route for high-purity synthesis is Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1][2] This method is preferred over NaCNBH₃ due to lower toxicity and better functional group tolerance.[1][2]
Reaction Scheme
The synthesis involves the condensation of 2-butanone (methyl ethyl ketone) with 2-methoxyethylamine to form an intermediate imine/hemiaminal, which is reduced in situ.[1][2]
Detailed Protocol
Reagents:
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)[1][2]
Step-by-Step Procedure:
-
Imine Formation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-butanone (10 mmol) and 2-methoxyethylamine (11 mmol) in anhydrous DCE (30 mL).
-
Acid Activation: Add Glacial Acetic Acid (10 mmol). The acid catalyzes imine formation and buffers the basicity of the amine.[1][2] Stir at Room Temperature (RT) for 30 minutes under Nitrogen atmosphere.
-
Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes to control mild exotherm and hydrogen evolution.
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO₄) or LC-MS.[1][2]
-
Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL) until gas evolution ceases and pH is >8.
-
Workup:
-
Purification: Filter and concentrate in vacuo. If necessary, purify via flash column chromatography (SiO₂, DCM:MeOH:NH₄OH gradient) or distill (if scale >5g).
Process Logic & Workflow Diagram
Figure 1: Step-wise logic flow for the reductive amination synthesis of (butan-2-yl)(2-methoxyethyl)amine.
Analytical Characterization
Researchers should validate the structure using ¹H NMR and MS.[1][2] Below are the expected spectral features based on the structure.
¹H NMR (400 MHz, CDCl₃) Expectations:
-
δ 0.90 (t, 3H): Terminal methyl of the butyl chain.[2]
-
δ 1.05 (d, 3H): Methyl doublet adjacent to the chiral center (C1 of butyl).[2]
-
δ 1.30–1.50 (m, 2H): Methylene protons of the butyl chain.[2]
-
δ 2.55 (m, 1H): Methine proton at the chiral center (CH-N).[2]
-
δ 2.75 (t, 2H): Methylene protons of the ethyl chain adjacent to Nitrogen (-NH-CH₂-).[1][2]
-
δ 3.48 (t, 2H): Methylene protons adjacent to Oxygen (-CH₂-O-).[1][2]
Mass Spectrometry (ESI+):
-
[M+H]⁺: 132.2 m/z.[2]
Handling & Safety (GHS Classification)
As a secondary amine, this compound presents specific hazards. Standard Operating Procedures (SOPs) must account for corrosivity and flammability.[2]
| Hazard Class | Signal Word | Hazard Statement |
| Flammable Liquid | DANGER | H226: Flammable liquid and vapor.[1][2] |
| Skin Corrosion | DANGER | H314: Causes severe skin burns and eye damage.[2] |
| Acute Toxicity | WARNING | H302: Harmful if swallowed.[2][6] |
Storage: Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place. Amines absorb CO₂ from the air to form carbamates; seal tightly.[1][2]
References
-
Chemical Identity & CAS Verification
-
Synthetic Methodology (Reductive Amination)
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][7][5] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[1][2]
-
Common Organic Chemistry.[1][2] (2023).[2][3] Reductive Amination: Standard Conditions. Retrieved from
-
-
Safety & Handling
-
PubChem. (2024).[2] 2-Methoxyethylamine Safety Data (Analogous Structure). Retrieved from
-
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- 2. N-(2-Methoxyethyl)butan-2-amine | 1019499-98-9 [sigmaaldrich.com]
- 3. Buy (butan-2-yl)(2-methoxyethyl)amine | 1019499-98-9 [smolecule.com]
- 4. bldpharm.com.tr [bldpharm.com.tr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Methoxyethylamine | C3H9NO | CID 8018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
